Cas no 42309-92-2 (2-Fluoroimidazole Hydrochloric Acid Salt)

2-Fluoroimidazole Hydrochloric Acid Salt 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-1H-imidazole hydrochloride
- 2-Fluoroimidazole HCl
- 2-Fluoroimidazole hydrochloride
- C3H4ClFN2
- PGQMOPKRUZDRSC-UHFFFAOYSA-N
- AK143276
- ST2409971
- AX8274158
- Z2562
- 2-Fluoroimidazole Hydrochloric Acid Salt
-
- MDL: MFCD24369564
- インチ: 1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H
- InChIKey: PGQMOPKRUZDRSC-UHFFFAOYSA-N
- SMILES: Cl[H].FC1=NC([H])=C([H])N1[H]
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 48.1
- トポロジー分子極性表面積: 28.7
2-Fluoroimidazole Hydrochloric Acid Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD0014632-250mg |
2-Fluoro-1H-imidazole hydrochloride |
42309-92-2 | 95% | 250mg |
RMB 1371.20 | 2025-02-21 | |
eNovation Chemicals LLC | D959469-250mg |
2-Fluoro-1H-iMidazole hydrochloride |
42309-92-2 | 95+% | 250mg |
$275 | 2024-06-06 | |
TRC | F591945-50mg |
2-Fluoroimidazole Hydrochloric Acid Salt |
42309-92-2 | 50mg |
$397.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0985375-1g |
2-Fluoro-1H-imidazole hydrochloride |
42309-92-2 | 95% | 1g |
$860 | 2024-08-02 | |
Chemenu | CM186949-1g |
2-fluoro-1H-imidazole hydrochloride |
42309-92-2 | 95+% | 1g |
$1300 | 2021-08-05 | |
abcr | AB441650-250mg |
2-Fluoro-1H-imidazole hydrochloride; . |
42309-92-2 | 250mg |
€814.20 | 2024-04-17 | ||
eNovation Chemicals LLC | D959469-50mg |
2-Fluoro-1H-iMidazole hydrochloride |
42309-92-2 | 95+% | 50mg |
$165 | 2025-02-24 | |
A2B Chem LLC | AF87683-250mg |
2-Fluoro-1H-imidazole hydrochloride |
42309-92-2 | 95% | 250mg |
$209.00 | 2024-04-20 | |
Aaron | AR00CMB3-50mg |
2-fluoro-1H-imidazole hydrochloride |
42309-92-2 | 95% | 50mg |
$118.00 | 2025-01-24 | |
eNovation Chemicals LLC | D959469-100mg |
2-Fluoro-1H-iMidazole hydrochloride |
42309-92-2 | 95+% | 100mg |
$215 | 2025-02-24 |
2-Fluoroimidazole Hydrochloric Acid Salt 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-Fluoroimidazole Hydrochloric Acid Saltに関する追加情報
Introduction to 2-Fluoroimidazole Hydrochloric Acid Salt (CAS No: 42309-92-2)
2-Fluoroimidazole Hydrochloric Acid Salt, identified by its Chemical Abstracts Service (CAS) number 42309-92-2, is a fluorinated imidazole derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound represents a critical class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom into the imidazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug design and development.
The imidazole core is a prominent structural motif in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The fluorine substituent at the 2-position of the imidazole ring enhances the metabolic stability and binding affinity of the molecule, which are crucial factors in the design of effective pharmaceuticals. The hydrochloric acid salt form of this compound improves its solubility in water, facilitating its use in various pharmaceutical formulations and enhancing its bioavailability.
In recent years, there has been a surge in research focused on developing novel fluorinated imidazoles with improved pharmacological profiles. 2-Fluoroimidazole Hydrochloric Acid Salt has emerged as a promising candidate for further investigation due to its unique chemical properties and potential biological activities. Several studies have highlighted its role in modulating enzyme inhibition and receptor binding, which are key mechanisms in drug action.
One of the most compelling aspects of this compound is its potential application in the treatment of infectious diseases. Research has demonstrated that fluorinated imidazoles can exhibit potent antiviral and antibacterial properties by interfering with essential metabolic pathways in pathogens. For instance, studies have shown that derivatives of imidazole can inhibit viral proteases and polymerases, thereby preventing viral replication. Additionally, these compounds have shown promise in targeting bacterial enzymes involved in DNA synthesis and cell wall biosynthesis.
The development of 2-Fluoroimidazole Hydrochloric Acid Salt as a therapeutic agent has been supported by advances in synthetic methodologies that allow for efficient preparation of fluorinated heterocycles. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of fluorine atoms at specific positions on the imidazole ring with high precision. These synthetic strategies have not only facilitated the production of this compound but also paved the way for the discovery of other novel fluorinated imidazoles with tailored biological activities.
Furthermore, computational studies have played a pivotal role in understanding the structural and electronic properties of 2-Fluoroimidazole Hydrochloric Acid Salt. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These insights have guided the optimization of its chemical structure to enhance its binding affinity and selectivity. For example, computational studies have identified key residues on target proteins that interact with the fluorine-substituted imidazole ring, providing valuable information for rational drug design.
The pharmacokinetic properties of 2-Fluoroimidazole Hydrochloric Acid Salt are another area of interest. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its potential as a drug candidate. The hydrochloric acid salt form has been found to exhibit good oral bioavailability and favorable metabolic stability, suggesting its suitability for therapeutic use. Additionally, preliminary toxicological studies have indicated that this compound is well-tolerated at relevant doses, further supporting its potential as a lead compound for drug development.
In conclusion, 2-Fluoroimidazole Hydrochloric Acid Salt (CAS No: 42309-92-2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in treating infectious diseases, coupled with advancements in synthetic methodologies and computational studies, make it an attractive candidate for further research and development. As our understanding of fluorinated heterocycles continues to grow, compounds like this are poised to play a crucial role in the discovery of next-generation pharmaceuticals.
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